molecular formula C11H16ClFN2 B7987515 (3-Fluoro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride

(3-Fluoro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B7987515
M. Wt: 230.71 g/mol
InChI Key: HYJRKNWJXTZAAN-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a fluorinated benzyl group attached to a pyrrolidine ring, which is further linked to an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups at the benzyl position.

Scientific Research Applications

(3-Fluoro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The fluorinated benzyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride
  • (3-Bromo-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride
  • (3-Methyl-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride

Uniqueness

The presence of the fluorine atom in (3-Fluoro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in medicinal chemistry for the development of new drugs .

Properties

IUPAC Name

(3R)-N-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-10-3-1-2-9(6-10)7-14-11-4-5-13-8-11;/h1-3,6,11,13-14H,4-5,7-8H2;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJRKNWJXTZAAN-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NCC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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